molecular formula C22H21NO4S B11064763 Ethyl 2,5-dioxo-4-phenyl-7-(thiophen-2-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate

Ethyl 2,5-dioxo-4-phenyl-7-(thiophen-2-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate

Cat. No.: B11064763
M. Wt: 395.5 g/mol
InChI Key: CUYCJFPTSKHURM-UHFFFAOYSA-N
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Description

ETHYL 2,5-DIOXO-4-PHENYL-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure with a phenyl group, a thienyl group, and an octahydroquinoline core, making it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2,5-DIOXO-4-PHENYL-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Octahydroquinoline Core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Introduction of the Phenyl and Thienyl Groups: These groups can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Esterification: The final step often involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of such complex compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thienyl groups.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation Products: Quinoline N-oxides, sulfoxides.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated quinolines, aminoquinolines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can:

    Inhibit Enzymes: By binding to the active site of enzymes, they can inhibit their activity.

    Interact with DNA: Some quinoline compounds intercalate with DNA, disrupting replication and transcription processes.

    Modulate Receptors: They can act as agonists or antagonists to various receptors in the body.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Isoquinoline: A structural isomer with different biological activities.

    Quinazoline: Another related compound with applications in medicinal chemistry.

Uniqueness

ETHYL 2,5-DIOXO-4-PHENYL-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C22H21NO4S

Molecular Weight

395.5 g/mol

IUPAC Name

ethyl 2,5-dioxo-4-phenyl-7-thiophen-2-yl-1,3,4,6,7,8-hexahydroquinoline-6-carboxylate

InChI

InChI=1S/C22H21NO4S/c1-2-27-22(26)20-15(17-9-6-10-28-17)11-16-19(21(20)25)14(12-18(24)23-16)13-7-4-3-5-8-13/h3-10,14-15,20H,2,11-12H2,1H3,(H,23,24)

InChI Key

CUYCJFPTSKHURM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2)C3=CC=CC=C3)C4=CC=CS4

Origin of Product

United States

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